3-(2-Aminoethyl)azetidin-3-ol dihydrochloride
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Overview
Description
3-(2-Aminoethyl)azetidin-3-ol dihydrochloride is a chemical compound with the molecular formula C5H14Cl2N2O and a molecular weight of 189.08 g/mol . It is not intended for human or veterinary use and is used for research purposes.
Physical And Chemical Properties Analysis
3-(2-Aminoethyl)azetidin-3-ol dihydrochloride has a molecular weight of 189.08 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Reactivity : 3-(2-Aminoethyl)azetidin-3-ol dihydrochloride and related compounds demonstrate a range of reactivities beneficial for chemical synthesis. Azetidines and azetidin-2-ones, for instance, react with electrophiles and nucleophiles, leading to the formation of amides, alkenes, and amines. Their ring-opening reactions enable the synthesis of cyclic products like piperidines, pyrrolidines, and pyrroles. Moreover, azetidines serve as precursors for various heterocycles and β-lactams, which are further utilized to synthesize β-amino acids and other heterocyclic compounds (Singh et al., 2008). Additionally, novel synthesis routes for 1-(1-aryl-3-hydroxypropyl)aziridines and 3-aryl-3-(N-propylamino)propan-1-ols from N-(omega-haloalkyl)-beta-lactams using lithium aluminum hydride have been developed, demonstrating the versatility of azetidine derivatives in synthesizing complex organic structures (D’hooghe et al., 2008).
Optimization in Industrial Processes : The compound has been used in the optimization of industrial processes, as seen in the development of a robust synthesis method for 1-benzylazetidin-3-ol, a precursor for azetidin-3-ol hydrochloride. This optimized process involves the use of cost-effective starting materials and aims at an efficient production method (Reddy et al., 2011).
Pharmacological Activities : Certain derivatives of azetidin-2-one, such as trihydroxy benzamido azetidin-2-one, exhibit notable antimicrobial and antitubercular activities, highlighting the potential of these compounds in therapeutic applications. These derivatives have shown promising results against various bacterial and fungal strains, suggesting their utility in addressing infectious diseases (Ilango & Arunkumar, 2011).
properties
IUPAC Name |
3-(2-aminoethyl)azetidin-3-ol;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.2ClH/c6-2-1-5(8)3-7-4-5;;/h7-8H,1-4,6H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVXGLIXZNDPNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CCN)O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)azetidin-3-ol dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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